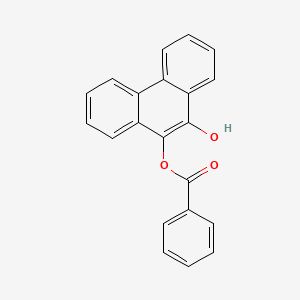
9,10-Phenanthrenediol, monobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Phenanthrenediol, monobenzoate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9 and 10 positions of the phenanthrene ring, with one of these hydroxyl groups esterified with a benzoate group. The molecular structure of this compound is significant in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Phenanthrenediol, monobenzoate typically involves the reduction of phenanthrenequinone to 9,10-Phenanthrenediol, followed by esterification with benzoic acid. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in an anhydrous ether solution to convert phenanthrenequinone to 9,10-Phenanthrenediol . The resulting diol is then reacted with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the monobenzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents and esterification methods may be employed to optimize the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9,10-Phenanthrenediol, monobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzoate group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acylation reactions typically involve acyl chlorides and a base such as pyridine.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro-9,10-phenanthrenediol derivatives.
Substitution: Various acylated phenanthrenediol derivatives.
Scientific Research Applications
9,10-Phenanthrenediol, monobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9,10-Phenanthrenediol, monobenzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. In biological systems, it may modulate the activity of enzymes and receptors, leading to its observed biological effects . The benzoate group can also enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
9,10-Phenanthrenediol: Lacks the benzoate group, making it less lipophilic.
Phenanthrenequinone: An oxidized form of phenanthrene with different reactivity and biological properties.
Dihydro-9,10-phenanthrenediol: A reduced form with distinct chemical and biological characteristics.
Uniqueness
9,10-Phenanthrenediol, monobenzoate is unique due to the presence of both hydroxyl and benzoate groups, which confer distinct chemical reactivity and biological activity. The benzoate group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Properties
CAS No. |
39559-48-3 |
|---|---|
Molecular Formula |
C21H14O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(10-hydroxyphenanthren-9-yl) benzoate |
InChI |
InChI=1S/C21H14O3/c22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)24-21(23)14-8-2-1-3-9-14/h1-13,22H |
InChI Key |
FXVNMUNYTZMPQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


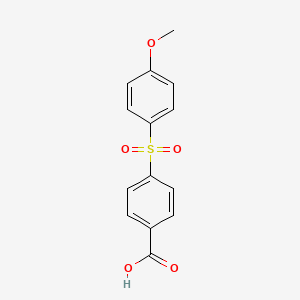
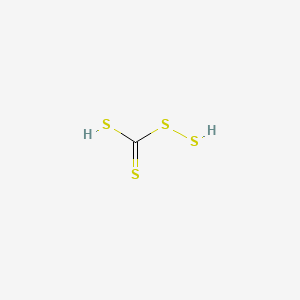


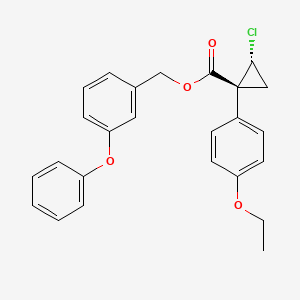

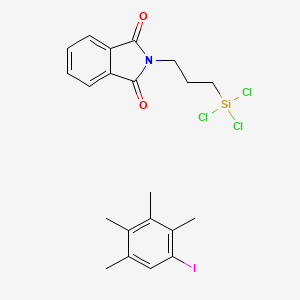
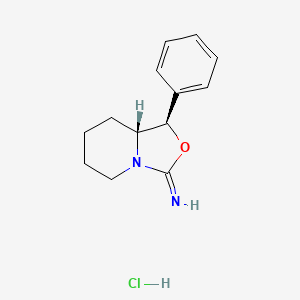
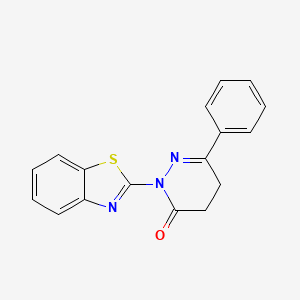
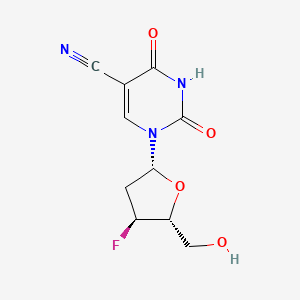
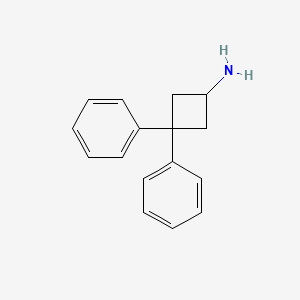
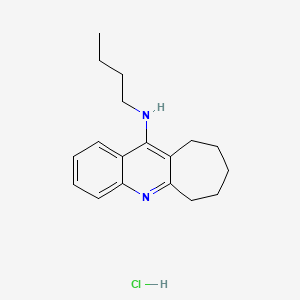
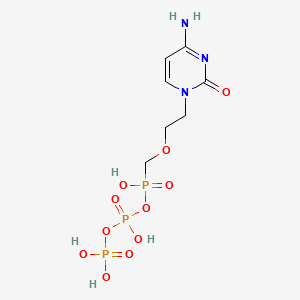
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
